

molecular structure and properties of 17 α -methyltestosterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyltestosterone

Cat. No.: B1676486

[Get Quote](#)

17 α -Methyltestosterone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and biological activities of 17 α -**methyltestosterone**, a synthetic androgen and anabolic steroid.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Molecular Structure and Physicochemical Properties

17 α -**methyltestosterone** (17 α -MT) is a synthetic derivative of testosterone, characterized by the addition of a methyl group at the C17 α position of the steroid nucleus.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This structural modification significantly enhances its oral bioavailability compared to testosterone by sterically hindering first-pass metabolism in the liver.[\[6\]](#)[\[7\]](#)

Chemical Name: (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[\[1\]](#)[\[3\]](#)[\[6\]](#)

Table 1: Physicochemical Properties of 17 α -**Methyltestosterone**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₀ O ₂	[3][5][8]
Molecular Weight	302.45 g/mol	[3][5][8][9]
CAS Number	58-18-4	[8][9]
Melting Point	163 °C	[3][5]
Boiling Point	434.4 ± 45.0 °C (at 760 mmHg)	[5]
Flash Point	185.3 ± 21.3 °C	[5]
Solubility	Practically insoluble in water; freely soluble in chloroform; soluble in methyl alcohol; sparingly soluble in vegetable oils.[3]	[3]
LogP (Octanol/Water)	3.36 - 4.269	[3][9]
Appearance	White crystalline powder	[3][5]

Synthesis

Several synthetic routes for 17 α -methyltestosterone have been established, primarily starting from androstenedione (4-AD) or its derivatives. One common method involves the following key steps:

- Protection of the 3-keto- Δ^4 moiety: The 3-keto group of 4-androstenedione is protected, often by forming an enol ether. For instance, reaction with triethyl orthoformate in the presence of an acid catalyst yields 3-ethoxy-androst-3,5-diene-17-one.[10]
- Grignard Reaction: The protected intermediate then undergoes a Grignard reaction with a methyl magnesium halide (e.g., methylmagnesium bromide). This introduces the methyl group at the C17 position, forming a tertiary alcohol.[10][11]
- Deprotection and Isomerization: The protecting group is removed by acid-catalyzed hydrolysis, which simultaneously allows for the isomerization of the double bond back to the

Δ^4 position, yielding 17 α -**methyltestosterone**.[\[10\]](#)[\[11\]](#)

Another reported method involves the dehydrogenation of 17 α -**methyltestosterone** using selenium dioxide to produce 1-dehydro-17 α -**methyltestosterone**.[\[12\]](#) Microbiological methods for the synthesis and transformation of this hormone have also been explored.[\[13\]](#)

Mechanism of Action and Signaling Pathway

As an androgen, 17 α -**methyltestosterone** exerts its biological effects primarily by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Classical Androgen Receptor Signaling Pathway

The canonical signaling pathway involves the following steps:

- Ligand Binding: 17 α -**methyltestosterone** diffuses into the target cell and binds to the androgen receptor located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to its dissociation from the HSPs.[\[15\]](#)[\[17\]](#)
- Dimerization and Nuclear Translocation: The activated AR monomers then dimerize and translocate into the nucleus.[\[14\]](#)[\[16\]](#)[\[17\]](#)
- DNA Binding and Gene Transcription: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[\[14\]](#)[\[16\]](#)[\[17\]](#) This binding, along with the recruitment of coactivators and corepressors, modulates the transcription of genes involved in various physiological processes, including male sexual development and anabolic activity.[\[14\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Classical Androgen Receptor Signaling Pathway

Non-Classical Signaling Pathways

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. These pathways are initiated by the binding of androgens to membrane-associated androgen receptors. This can lead to the activation of various downstream signaling cascades, including the MAPK pathway, and modulate intracellular calcium levels.[16][17][18]

Pharmacokinetics and Metabolism

The C17 α -methyl group not only enhances oral bioavailability but also makes 17 α -**methyltestosterone** more resistant to hepatic breakdown.[6][15] It has an oral bioavailability of approximately 70% and a biological half-life of about 3 hours.[6]

Metabolism of 17 α -**methyltestosterone** occurs in the liver and results in the formation of several metabolites. The primary metabolites identified in urine are 17 α -methyl-5 β -androstane-3 α ,17 β -diol and 17 α -methyl-5 α -androstane-3 α ,17 β -diol.[19] Other metabolites, including **epimethyltestosterone** and **6-ene-epimethyltestosterone**, have also been identified.[19] More recent studies have uncovered novel A-ring reduced metabolites and metabolites with a rearranged D-ring structure.[20][21]

Experimental Protocols

Determination of 17 α -Methyltestosterone in Aqueous Samples by HPLC-UV

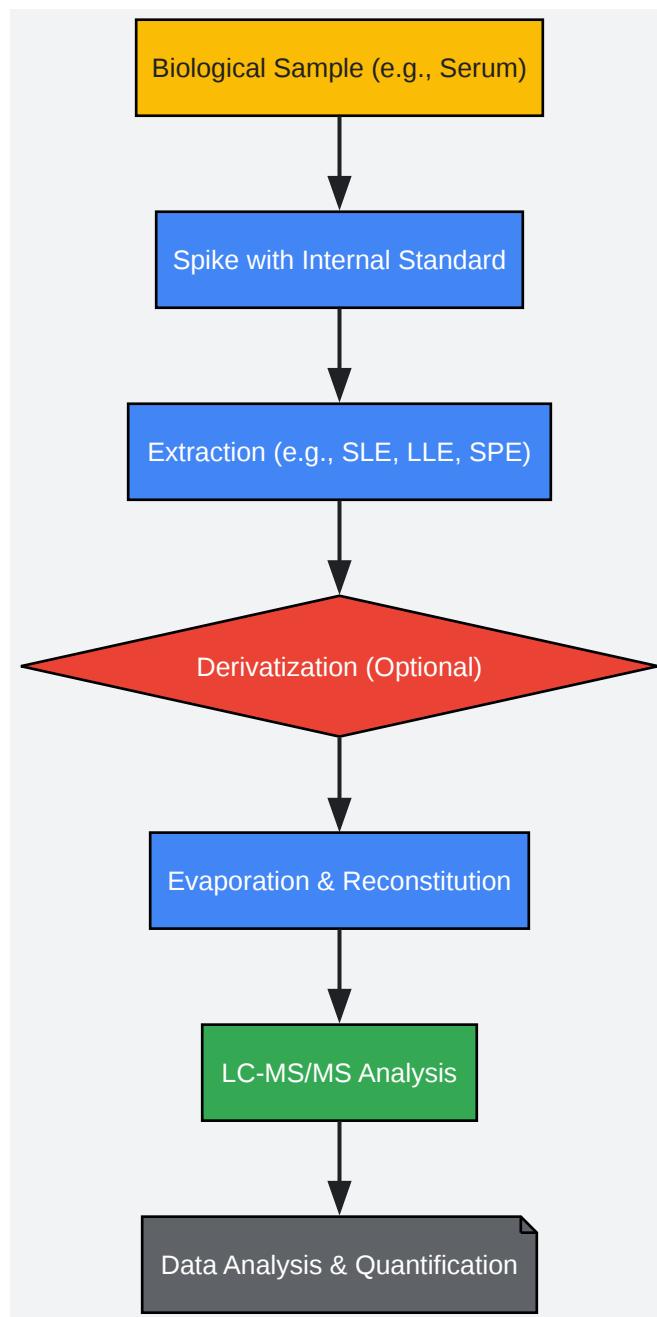
This method is suitable for monitoring **17 α -methyltestosterone** in environmental water samples, such as those from fish farms.[22]

Methodology:

- Sample Preparation:
 - Filter the water sample through a 0.45 μm filter.
 - Spike the sample with an internal standard (e.g., testosterone).[22]
 - Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.[22]
 - Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- HPLC-UV Analysis:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A mixture of acetonitrile and water or methanol and water.[22]
 - Flow Rate: Typically 0.5 - 1.5 mL/min.[22]
 - Column Temperature: 25 - 35 °C.[22]
 - Detection: UV detection at 245 nm.[22]
 - Quantification: Create a calibration curve using standard solutions of **17 α -methyltestosterone** of known concentrations. The concentration in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.[22]

Table 2: Performance Characteristics of HPLC-UV Method for 17 α -MT in Freshwater

Parameter	Value	Reference
Linearity Range	50 - 2000 µg/L	[22]
Regression Coefficient (R ²)	0.999	[22]


Confirmatory Analysis of 17 α -Methyltestosterone in Biological Matrices by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of steroids in complex biological matrices like serum, plasma, and tissue.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Methodology:

- Sample Preparation:
 - Protein Precipitation/Supported Liquid Extraction (SLE): For serum or plasma samples, precipitate proteins using a solvent like acetonitrile.[\[26\]](#) Alternatively, use automated SLE for cleaner extracts.[\[24\]](#)
 - Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard (e.g., deuterated testosterone) to correct for matrix effects and procedural losses.[\[26\]](#)
 - Derivatization (Optional): To enhance ionization efficiency, derivatization to form oxime derivatives can be performed.[\[26\]](#)
 - Extraction: Extract the analyte from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether).[\[26\]](#)
 - Reconstitution: Evaporate the organic extract and reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:

- Column: C18 or similar reversed-phase column.[[24](#)][[27](#)]
- Mobile Phase: Gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid.[[24](#)]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[[26](#)][[27](#)]
 - Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

[Click to download full resolution via product page](#)

General Workflow for LC-MS/MS Analysis of 17α-MT

Toxicological Properties

The administration of 17α-methyltestosterone is associated with potential adverse effects. In animal studies, high doses have been shown to cause decreases in testis and epididymis weights in males, and abnormal estrous cycles and decreased ovary weights in females.[\[28\]](#)

[29] The no-observed-adverse-effect level (NOAEL) in a 28-day rat study was estimated to be below 5 mg/kg per day.[28][29] In humans, potential side effects include symptoms of masculinization in women, estrogenic effects in men, and hepatotoxicity.[6][7][15]

Conclusion

17 α -**methyltestosterone** remains a significant compound in both clinical and research settings. Its unique structural modification provides oral activity, making it a subject of continued interest. A thorough understanding of its synthesis, mechanism of action, metabolism, and analytical determination is crucial for professionals in drug development and endocrine research. The methodologies and data presented in this guide offer a comprehensive resource for further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltestosterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. Articles [globalrx.com]
- 3. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ikigaicorporation.com [ikigaicorporation.com]
- 6. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 7. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 8. 17 α -Methyltestosterone [webbook.nist.gov]
- 9. 17«alpha»-Methyltestosterone (CAS 58-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. CN106397520A - Preparation method of methyltestosterone - Google Patents [patents.google.com]

- 11. 17-Methyltestosterone synthesis - chemicalbook [chemicalbook.com]
- 12. US3366649A - Process for the manufacture of 1-dehydro-17alpha-methyl-testosterone - Google Patents [patents.google.com]
- 13. Synthesis and chemical reactions of the steroidal hormone 17 α -methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Methyltestosterone? [synapse.patsnap.com]
- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New long-standing metabolites of 17 α -methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. | Semantic Scholar [semanticscholar.org]
- 22. Determination of 17 α -Methyltestosterone in Freshwater Samples of Tilapia Farming by High Performance Liquid Chromatography [scirp.org]
- 23. benchchem.com [benchchem.com]
- 24. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 25. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jfda-online.com [jfda-online.com]
- 27. researchgate.net [researchgate.net]
- 28. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [molecular structure and properties of 17 α -methyltestosterone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676486#molecular-structure-and-properties-of-17-methyltestosterone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com